molecular formula C13H13NO2 B8647250 Methyl naphthalen-1-ylglycinate

Methyl naphthalen-1-ylglycinate

Cat. No.: B8647250
M. Wt: 215.25 g/mol
InChI Key: XZPCEHZALHRIPB-UHFFFAOYSA-N
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Description

Methyl naphthalen-1-ylglycinate (C₁₃H₁₃NO₂) is a synthetic ester derivative combining a naphthalene ring system with a glycine methyl ester moiety.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 2-(naphthalen-1-ylamino)acetate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)9-14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8,14H,9H2,1H3

InChI Key

XZPCEHZALHRIPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl naphthalen-1-ylglycinate can be synthesized through several synthetic routes. One common method involves the reaction of naphthylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 2-[(naphthalen-1-yl)amino]acetate may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or crystallization. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl naphthalen-1-ylglycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Methyl naphthalen-1-ylglycinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[(naphthalen-1-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound Core Structure Functional Groups Key Properties References
Methyl naphthalen-1-ylglycinate Naphthalene + glycine ester Ester (–COOCH₃), amine (–NH–) Moderate logP, polar surface area ~50 Ų Inferred
Naphthalen-1-ylmethanol Naphthalene + methanol Hydroxyl (–OH) Planar structure, strong hydrogen bonding (O–H⋯O)
Methyl salicylate Benzene + salicylate Ester (–COOCH₃), hydroxyl (–OH) Volatile (BP ~222°C), logP ~2.3
N-Methyl-1-(naphthalen-1-yl)methanamine Naphthalene + methylamine Amine (–NHCH₃) LogP ~2.94, moderate solubility in organic solvents


Key Observations :

  • Hydrogen Bonding: Naphthalen-1-ylmethanol exhibits strong O–H⋯O hydrogen bonding, enhancing crystallinity , whereas methyl esters (e.g., methyl salicylate) rely on weaker dipole interactions, reducing melting points .
  • Lipophilicity : this compound’s logP is comparable to methyl salicylate but lower than N-Methyl-1-(naphthalen-1-yl)methanamine (logP ~2.94), reflecting the glycinate’s polar amine group .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property This compound* Naphthalen-1-ylmethanol Methyl salicylate
Molecular Weight (g/mol) 215.25 158.20 152.15
Boiling Point (°C) ~300 (estimated) 285–290 222
Solubility in Water Low Low Slightly soluble
logP ~2.7 2.1 2.3
Hydrogen Bonding Capacity 2 acceptors, 1 donor 1 donor, 1 acceptor 2 acceptors, 1 donor

*Estimated values based on structural analogs .

Key Observations :

  • Volatility : this compound’s higher molecular weight and polar glycinate group likely reduce volatility compared to methyl salicylate .
  • Crystallinity: Unlike Naphthalen-1-ylmethanol, which forms hydrogen-bonded chains , methyl esters typically exhibit lower melting points due to weaker intermolecular forces.

Reactivity and Stability

  • Ester Hydrolysis : this compound is expected to undergo hydrolysis under acidic/basic conditions, similar to methyl salicylate .
  • Oxidative Stability : The naphthalene ring may confer resistance to oxidation compared to benzene-based analogs, as seen in terpene methyl esters (e.g., sandaracopimaric acid methyl ester) .

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